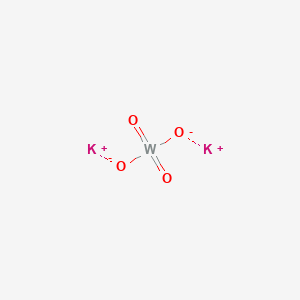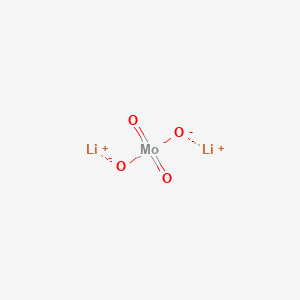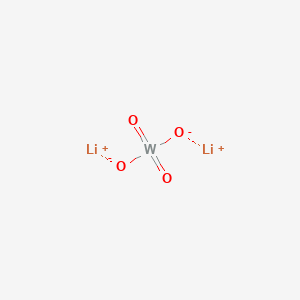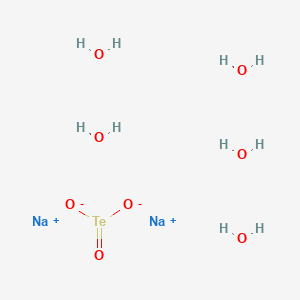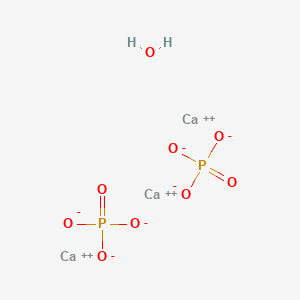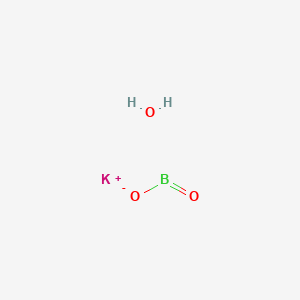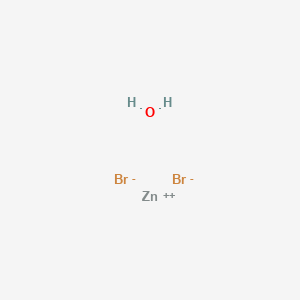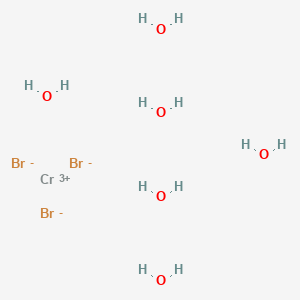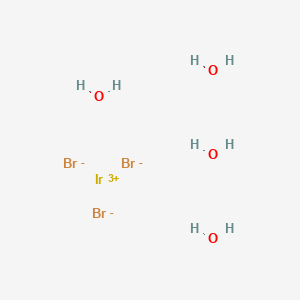
Iridium (III) bromide tetrahydrate
Overview
Description
Iridium (III) bromide tetrahydrate is a useful research compound. Its molecular formula is Br3H8IrO4 and its molecular weight is 503.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iridium (III) bromide tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iridium (III) bromide tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Smart Responsive Phosphorescent Materials for Data Recording and Security Protection : Iridium (III) complexes, including those with bromide, are used in smart luminescent materials responsive to external stimuli. These complexes are promising for advanced data recording and security protection due to their mechanochromic, vapochromic, and electrochromic phosphorescence (Sun et al., 2014).
Application in Electroluminescent Devices and Photocatalysis : Iridium (III) complexes are used as phosphorescent emitters in electroluminescent devices like organic light-emitting diodes and light-emitting electrochemical cells. They also have applications in molecular sensors, biolabeling, and photocatalysis (Ulbricht et al., 2009).
Separation Techniques in Chemistry : The separation of platinum and iridium by ion flotation is another application, where iridium(IV) is selectively floated from aqueous solutions, demonstrating the utility of iridium compounds in chemical separation processes (Berg & Downey, 1980).
Ultra-Trace Detection in Water : Highly sensitive stripping voltammetric procedures have been developed for ultra-trace detection of iridium(III) in water, showcasing its importance in environmental monitoring (Locatelli, 2011).
Luminescent Chemosensors and Logic Gates : Phosphorescent iridium(III) complexes, including those with bromide, have been developed as selective chemodosimeters for ions like Hg(2+) and used as molecular logic gates, illustrating their potential in chemical sensing and computational systems (Liu et al., 2011).
Organic Electronic Devices : Ionic iridium(III) complexes are emerging in the development of organic electronic devices due to their photophysical properties and redox stability, indicating their role in advanced technology (Ma et al., 2017).
properties
IUPAC Name |
iridium(3+);tribromide;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXIULONBGRQW-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Br-].[Br-].[Br-].[Ir+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H8IrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iridium (III) bromide tetrahydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




